molecular formula C12H14N2O2S B3042483 Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate CAS No. 632291-79-3

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

Cat. No. B3042483
CAS RN: 632291-79-3
M. Wt: 250.32 g/mol
InChI Key: YTWKMEHIVUOAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound has also been shown to exhibit antioxidant activity, which may be due to the presence of the cyano group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate. However, studies have shown that the compound exhibits antioxidant activity, which may be beneficial for preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is its high yield synthesis method. The compound is also relatively stable, which makes it suitable for use in various reactions. However, one limitation of the compound is its limited solubility in common solvents, which may affect its use in some reactions.

Future Directions

There are various future directions for the research on Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate. One potential direction is the synthesis of metal complexes with the compound as a ligand for use in catalysis and material science. Another potential direction is the synthesis of heterocyclic compounds with potential applications in medicinal chemistry. Additionally, further studies on the mechanism of action and biochemical and physiological effects of the compound may provide insights into its potential therapeutic applications.

Scientific Research Applications

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate has various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. The compound has also been used in the synthesis of heterocyclic compounds, which have potential applications in medicinal chemistry.

properties

IUPAC Name

methyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-10-8(2)5-9(6-13)12(14-10)17-7-11(15)16-3/h5H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWKMEHIVUOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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